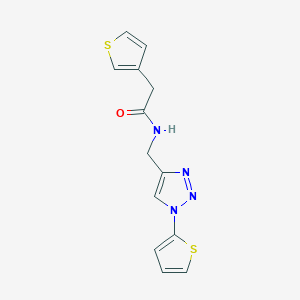
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is an intricate compound known for its unique structural features and multifaceted applications in various scientific domains. This compound integrates multiple heterocyclic rings, making it a valuable subject for chemical and biomedical research.
Vorbereitungsmethoden
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves several steps:
Synthetic Routes: : The process begins with the preparation of 4-(furan-3-yl)-1H-pyrazole and 3-methoxyphenyl-1-methyl-1H-pyrazole-5-carboxylic acid. These intermediates are synthesized through various reactions such as cyclization and electrophilic substitution.
Reaction Conditions: : A common method involves the use of coupling reactions facilitated by catalysts like palladium on carbon (Pd/C) under inert atmospheres. The final amide formation is achieved via amide bond coupling reagents like EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine.
Industrial Production Methods: : Industrial synthesis may utilize flow chemistry techniques to ensure a consistent and scalable production process, minimizing the risks associated with batch reactions.
Analyse Chemischer Reaktionen
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits several types of chemical reactivity:
Oxidation: : This compound undergoes oxidation reactions where the furan and pyrazole rings can be oxidized to form new derivatives, often using reagents like potassium permanganate (KMnO4).
Reduction: : Reduction reactions may target the carbonyl group, using agents such as sodium borohydride (NaBH4), leading to the formation of corresponding alcohol derivatives.
Substitution: : Electrophilic aromatic substitution reactions are common, especially on the phenyl and pyrazole rings, using halogens or nitro groups as substituents under conditions involving Lewis acids like AlCl3.
Major Products: : The major products formed from these reactions include oxidized furan derivatives, reduced alcohol compounds, and substituted aromatic derivatives, each valuable for different research applications.
Wissenschaftliche Forschungsanwendungen
This compound is utilized across multiple fields:
Chemistry: : It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: : In biological research, it is studied for its interactions with various enzymes and receptors, often used as a ligand in binding studies.
Medicine: : The compound has shown potential in preclinical studies for anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: : It is used in the development of novel materials and as a precursor in the synthesis of chemical sensors and catalysts.
Wirkmechanismus
The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves:
Molecular Targets: : This compound typically targets specific enzymes or receptors, inhibiting or activating their functions.
Pathways Involved: : It may influence pathways related to inflammation, cell proliferation, and apoptosis by modulating the activity of kinases, transcription factors, or other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to:
Structural Uniqueness: : The combination of furan, pyrazole, and phenyl rings with specific substituents distinguishes it from other similar compounds.
Similar Compounds: : Other compounds in this category include derivatives like N-(2-(4-(thien-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide and N-(2-(4-(benzofuran-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, each with slight modifications that alter their chemical and biological properties.
This compound’s broad utility makes it a significant subject of study in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-25-20(11-19(24-25)15-4-3-5-18(10-15)28-2)21(27)22-7-8-26-13-17(12-23-26)16-6-9-29-14-16/h3-6,9-14H,7-8H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDDKPZTUJGIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B2864693.png)


![5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2864697.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2864698.png)
![N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2864699.png)





![N-[3-(Diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B2864711.png)


